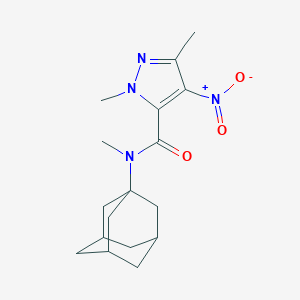
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in cellular energy homeostasis. AMPK is a key regulator of metabolism, and its activation has been shown to have beneficial effects on a wide range of physiological processes, including glucose and lipid metabolism, inflammation, and autophagy.
作用機序
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that allosterically activate the kinase. AMPK activation results in the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
AMPK activation by N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects, including improved glucose and lipid metabolism, decreased inflammation, and increased autophagy. In animal studies, N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve mitochondrial function.
実験室実験の利点と制限
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular metabolism and disease. However, N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been shown to have off-target effects on other enzymes, such as glycogen synthase kinase-3β, which may complicate its interpretation in some experiments. Additionally, N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
Future research on N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide may focus on its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. Further studies are needed to elucidate the precise mechanisms of AMPK activation by N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide and its downstream effects on cellular metabolism and disease pathogenesis. Additionally, the development of more potent and selective AMPK activators may provide new opportunities for therapeutic intervention.
合成法
The synthesis of N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 1-adamantylamine with 4-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the amine, which is subsequently reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid chloride to form the carboxamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. In vitro and in vivo studies have shown that N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide activates AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce autophagy, suggesting its potential as an anticancer agent.
特性
分子式 |
C17H24N4O3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
N-(1-adamantyl)-N,2,5-trimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C17H24N4O3/c1-10-14(21(23)24)15(20(3)18-10)16(22)19(2)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,4-9H2,1-3H3 |
InChIキー |
SJRREORQOHZIHG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C |
正規SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B280367.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B280373.png)


![2-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B280376.png)






![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)